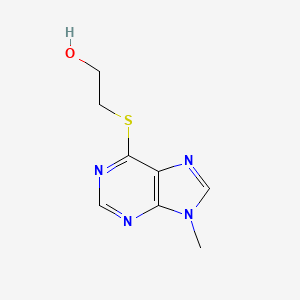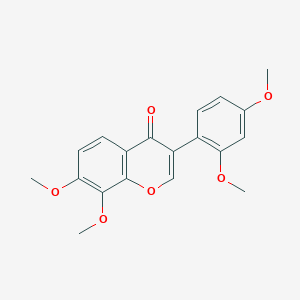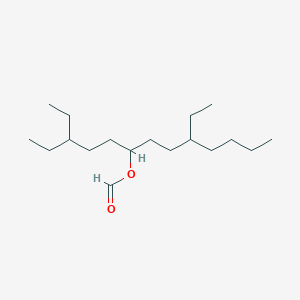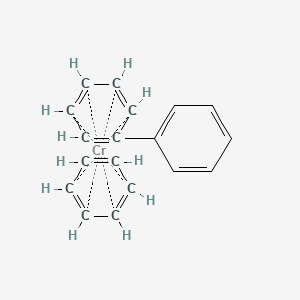
1,3-Dioxane, 2-hexyl-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane, 2-hexyl-2-methyl- is an organic compound with the molecular formula C10H20O2. It is a six-membered heterocyclic compound containing two oxygen atoms at the 1 and 3 positions. This compound is known for its stability and versatility in various chemical reactions and applications .
Vorbereitungsmethoden
1,3-Dioxane, 2-hexyl-2-methyl- can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the following steps:
Formation of Hemiacetal: The carbonyl compound reacts with the diol to form a hemiacetal intermediate.
Cyclization: The hemiacetal undergoes cyclization to form the 1,3-dioxane ring.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,3-Dioxane, 2-hexyl-2-methyl- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane, 2-hexyl-2-methyl- has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,3-Dioxane, 2-hexyl-2-methyl- involves its ability to form stable cyclic structures, which can protect reactive functional groups in various chemical reactions . The molecular targets and pathways involved depend on the specific application, such as its role as a protective group in organic synthesis or its interaction with biological molecules in drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane, 2-hexyl-2-methyl- can be compared with other similar compounds, such as:
1,3-Dioxolane: A five-membered ring with similar stability and reactivity.
1,4-Dioxane: An isomer with different physical and chemical properties.
1,3-Dioxane, 2-methyl-: A compound with a similar structure but different substituents.
The uniqueness of 1,3-Dioxane, 2-hexyl-2-methyl- lies in its specific substituents, which confer distinct physical and chemical properties, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
5702-46-5 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
2-hexyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-8-11(2)12-9-7-10-13-11/h3-10H2,1-2H3 |
InChI-Schlüssel |
YBSCCLQQTAAJDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(OCCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


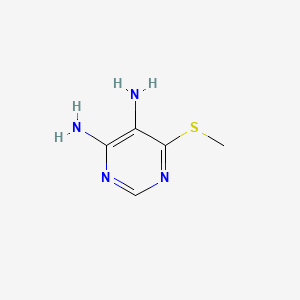
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
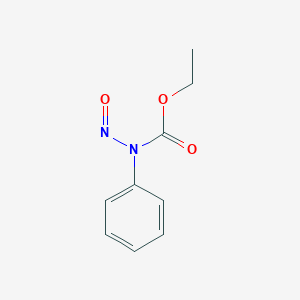
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
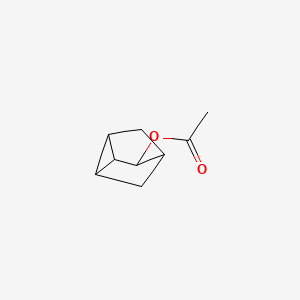
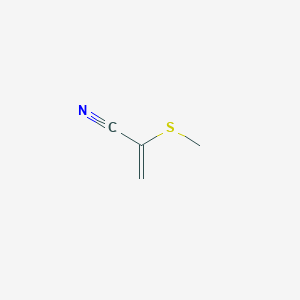
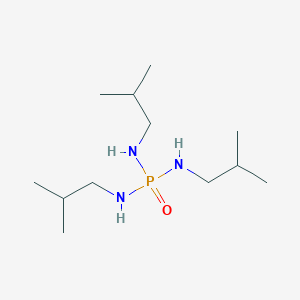
![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)
